molecular formula C9H10ClFN2O B2808702 1-(2-Chloroethyl)-3-(3-fluorophenyl)urea CAS No. 146257-15-0

1-(2-Chloroethyl)-3-(3-fluorophenyl)urea

Cat. No. B2808702
CAS RN: 146257-15-0
M. Wt: 216.64
InChI Key: OMTBVYGKVUTWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-(3-fluorophenyl)urea, commonly referred to as CEFUROXIME, is an orally active cephalosporin antibiotic. It is used to treat a variety of bacterial infections, such as respiratory tract infections, urinary tract infections, and skin and soft tissue infections. CEFUROXIME is also used to treat bacterial meningitis and gonorrhea. CEFUROXIME is a semisynthetic cephalosporin antibiotic and is a popular choice for treating bacterial infections due to its broad spectrum of activity and low cost.

Scientific Research Applications

Crystal Structure and Pesticide Application

  • The study of benzoylurea pesticides, closely related to "1-(2-Chloroethyl)-3-(3-fluorophenyl)urea," reveals their crystal structure and interactions. For instance, flufenoxuron, a benzoylurea pesticide, exhibits specific dihedral angles between its molecular rings and forms a three-dimensional architecture through hydrogen bonds and π-π interactions, suggesting its stability and potential interaction with biological targets (Jeon et al., 2014).

Antifungal Activity

  • Derivatives of "1-(2-Chloroethyl)-3-(3-fluorophenyl)urea" have been investigated for their antifungal properties. Compounds synthesized from cyclocondensation reactions exhibited significant fungitoxic action against pathogens like A. niger and F. oxyporum, demonstrating the potential for agricultural applications as fungicides (Mishra et al., 2000).

Anticancer Research

  • Phenyl-chloroethyl ureas, a class of anticancer drugs, have been shown to induce cell cycle arrest in cancer cells through differential protein alkylation patterns. This suggests their mechanism of action involves interaction with specific cellular proteins, offering insights into novel therapeutic approaches for cancer treatment (Bouchon et al., 2007).

Microtubule Stability

  • Research on N-Phenyl-N′-(2-chloroethyl)ureas as antimicrotubule agents highlights their interaction with β-tubulin and the consequential effects on microtubule stability. This interaction is crucial for the development of chemotherapeutic agents, demonstrating the importance of molecular structure in drug design and the potential for targeting specific cellular structures (Fortin et al., 2011).

Synthesis and Chemical Properties

  • Studies on the synthesis and properties of similar compounds, including semicarbazones and ureas, provide valuable information on chemical synthesis techniques, structural confirmation, and potential applications in developing new therapeutic agents and materials (Amir et al., 2010).

Concomitant Polymorphs and Material Science

  • The investigation into concomitant polymorphs of diphenylureas illustrates the significance of hydrogen bonding in crystal engineering and materials science. This research could lead to the development of novel materials with specific physical properties, applicable in various industrial and technological contexts (Capacci-Daniel et al., 2016).

properties

IUPAC Name

1-(2-chloroethyl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c10-4-5-12-9(14)13-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTBVYGKVUTWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-3-(3-fluorophenyl)urea

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